

Application Notes and Protocols: Intraperitoneal Injection of TH-Z835

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Compound of Interest

Compound Name: TH-Z835

Cat. No.: B15139591

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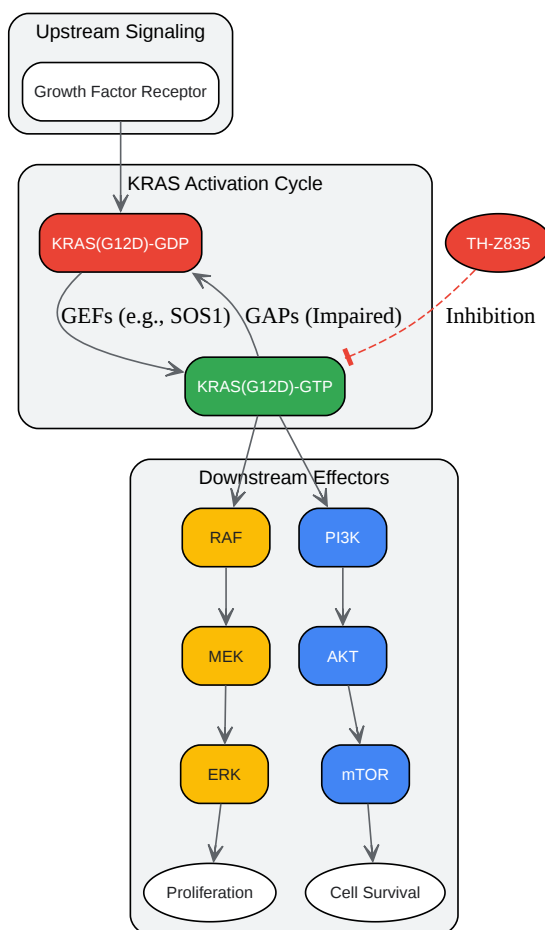
For Researchers, Scientists, and Drug Development Professionals

Introduction

TH-Z835 is a potent and selective inhibitor of the KRAS(G12D) mutation, a critical driver in a variety of cancers, including pancreatic, colorectal, and non-small cell lung cancer.[1][2] This molecule functions by forming a salt bridge with the Asp12 residue of the mutant KRAS protein, thereby disrupting its interaction with downstream effectors.[2] In vivo studies have demonstrated that intraperitoneal (IP) administration of **TH-Z835** can significantly reduce tumor volume in mouse xenograft models of pancreatic cancer.[3] These application notes provide a detailed protocol for the intraperitoneal injection of **TH-Z835** in mice, along with a summary of its mechanism of action and relevant in vivo data.

Mechanism of Action

TH-Z835 selectively targets the KRAS(G12D) mutant protein. The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling. In its active GTP-bound state, KRAS activates downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. The G12D mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and uncontrolled cell growth. **TH-Z835** binds to a novel pocket on the KRAS(G12D) protein, disrupting its function and inhibiting downstream signaling.[2]



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KRAS(G12D) Signaling Pathway and **TH-Z835** Inhibition.

Quantitative Data Summary

The following table summarizes representative in vivo efficacy data for **TH-Z835** in a pancreatic cancer xenograft model.

Treatment Group	Dosage (mg/kg)	Administration Route	Mean Tumor Volume (mm ³) ± SD	Tumor Growth Inhibition (%)
Vehicle Control	-	Intraperitoneal	1250 ± 150	0
TH-Z835	10	Intraperitoneal	450 ± 80	64

Data are representative and compiled based on findings that **TH-Z835** significantly reduces tumor volume at a 10 mg/kg intraperitoneal dose in mouse models of pancreatic cancer.^{[1][2][3]}

Experimental Protocol: Intraperitoneal Injection of TH-Z835

This protocol outlines the procedure for the preparation and intraperitoneal administration of **TH-Z835** to mice bearing tumor xenografts.

Materials:

- **TH-Z835** powder
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG300), sterile
- Tween 80, sterile
- Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
- Sterile 1.5 mL microcentrifuge tubes
- Sterile insulin syringes with 28-30 gauge needles
- Animal scale
- 70% ethanol
- Appropriate personal protective equipment (PPE)

Reagent Preparation (Vehicle and **TH-Z835** Formulation):

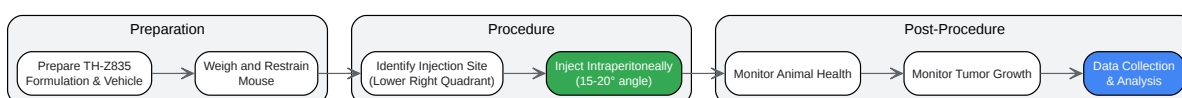
- Vehicle Preparation:
 - In a sterile tube, prepare the vehicle solution consisting of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% sterile saline or PBS.

- For example, to prepare 1 mL of vehicle:
 - 50 μ L DMSO
 - 300 μ L PEG300
 - 50 μ L Tween 80
 - 600 μ L sterile saline or PBS
- Vortex thoroughly to ensure a homogenous solution.
- **TH-Z835** Formulation (Target concentration: 1 mg/mL for a 10 mg/kg dose in a 20g mouse with 200 μ L injection volume):
 - Weigh the required amount of **TH-Z835** powder in a sterile microcentrifuge tube.
 - Add the appropriate volume of DMSO to dissolve the powder completely.
 - Add PEG300 and Tween 80, vortexing after each addition.
 - Finally, add the sterile saline or PBS to reach the final desired concentration and volume.
 - Vortex thoroughly to ensure the compound is fully dissolved and the solution is homogenous.

Animal Handling and Injection Procedure:

- Animal Preparation:
 - Weigh each mouse to determine the precise injection volume. The recommended injection volume is 100-200 μ L for a 20-25g mouse.
 - Properly restrain the mouse to expose the abdomen.
- Injection Site:
 - The preferred site for intraperitoneal injection is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

- Wipe the injection site with 70% ethanol.
- Injection Technique:
 - Use a new sterile syringe and needle for each animal.
 - Hold the syringe with the bevel of the needle facing up.
 - Insert the needle at a 15-20 degree angle into the peritoneal cavity.
 - Gently aspirate to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).
 - Slowly inject the **TH-Z835** formulation.
 - Withdraw the needle and return the mouse to its cage.
- Post-Injection Monitoring:
 - Monitor the animals for any signs of distress, discomfort, or adverse reactions following the injection.
 - Continue to monitor tumor growth and animal health according to the experimental plan.



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Experimental Workflow for Intraperitoneal Injection.

Conclusion

This document provides a comprehensive overview and a detailed protocol for the intraperitoneal administration of the KRAS(G12D) inhibitor, **TH-Z835**. Adherence to this protocol will facilitate reproducible in vivo studies to further evaluate the efficacy and therapeutic potential of this promising anti-cancer agent. It is essential to follow all institutional and national guidelines for the humane care and use of laboratory animals.

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